molecular formula C13H18N2O B8479463 4-Formamido-1-benzylpiperidine

4-Formamido-1-benzylpiperidine

Cat. No.: B8479463
M. Wt: 218.29 g/mol
InChI Key: CXEJLCGIRISACP-UHFFFAOYSA-N
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Description

4-Formamido-1-benzylpiperidine is a piperidine derivative featuring a benzyl group at the 1-position and a formamido (NHCHO) substituent at the 4-position.

The compound’s piperidine core and benzyl group suggest applications in medicinal chemistry, particularly as a synthetic intermediate or pharmacophore. The formamido group may enhance hydrogen-bonding capacity or metabolic stability compared to simpler amines.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)formamide

InChI

InChI=1S/C13H18N2O/c16-11-14-13-6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,14,16)

InChI Key

CXEJLCGIRISACP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below highlights key differences among 4-Formamido-1-benzylpiperidine and related compounds:

Compound Name Substituent at 4-Position Benzyl Group Modification Molecular Weight Key Applications/Properties Reference
This compound Formamido (NHCHO) None 248.29 (calculated) Hypothesized intermediate; potential CNS activity due to lipophilicity
4-Amino-1-benzylpiperidine Amino (NH2) None 190.29 Precursor for domperidone (dopamine antagonist) and indoramin (α-blocker)
4-(Cbz-amino)-1-benzylpiperidine Cbz-protected amino None 324.42 Synthetic intermediate (e.g., peptide coupling)
4-(4-Fluorophenyl)-4-hydroxypiperidine Fluorophenyl, hydroxy 4-Fluorophenyl ~265.3 (estimated) Pharmaceutical applications (e.g., antipsychotics)

Key Observations:

  • Cbz protection (in 4-(Cbz-amino)-1-benzylpiperidine) increases molecular weight and stability, making it suitable for multi-step syntheses . Fluorophenyl/hydroxy substitutions (as in compounds) enhance lipophilicity and may improve blood-brain barrier penetration .
  • Benzyl Group Modifications: Unmodified benzyl groups (as in 4-formamido and 4-amino derivatives) favor π-π interactions with aromatic residues in biological targets. Fluorinated or methoxy-substituted benzyl groups (e.g., 4-(4-fluorophenyl)piperidine in ) can alter electronic properties and metabolic stability .
4-Amino-1-benzylpiperidine (CAS 50541-93-0)
  • Applications: Core structure in domperidone (anti-emetic) and indoramin (antihypertensive). The free amino group facilitates salt formation and enhances solubility .
  • Limitations : Primary amines are prone to oxidation and metabolism, necessitating protective strategies in drug design.
4-(Cbz-amino)-1-benzylpiperidine (CAS 182223-53-6)
  • Role in Synthesis : The Cbz group protects the amine during reactions, enabling selective deprotection in peptide and heterocycle synthesis .
  • Comparison to 4-Formamido : Unlike formamido, Cbz is bulkier and requires catalytic hydrogenation for removal, which may limit its utility in sensitive reactions.
Fluorophenyl/Hydroxy Analogues ()
  • Bioactivity : Fluorine atoms improve bioavailability and binding affinity to CNS targets. For example, 4-(4-fluorophenyl)piperidine derivatives are explored in antipsychotic drug candidates .
  • Contrast with 4-Formamido : Fluorinated derivatives prioritize lipophilicity, whereas 4-formamido balances polarity and stability.

Preparation Methods

Reaction Mechanism and Catalytic System

This method exploits the carbonylation of 4-amino-1-benzylpiperidine using carbon monoxide (CO) under catalytic conditions. The process involves a gold-based catalyst, typically hydrochloro-auric acid or a phosphine-gold complex, which facilitates the insertion of CO into the N–H bond of the amine. The general reaction proceeds as follows:

4-Amino-1-benzylpiperidine+COAu catalyst4-Formamido-1-benzylpiperidine\text{4-Amino-1-benzylpiperidine} + \text{CO} \xrightarrow{\text{Au catalyst}} \text{this compound}

Experimental Protocol

A mixture of 4-amino-1-benzylpiperidine (1 equiv), gold catalyst (0.5–2 wt%), and an aprotic solvent (e.g., toluene) is pressurized with CO (0.1–2 MPa) and heated to 80–150°C for 1–5 hours. The reaction is quenched by cooling and depressurization, followed by solvent evaporation and crystallization. This method achieves near-quantitative atom economy, with yields exceeding 90% under optimized conditions (100–120°C, 0.3–1 MPa CO, 2–4 hours).

Advantages:

  • Scalability : Suitable for industrial production due to minimal byproducts and straightforward purification.

  • Environmental Safety : Avoids hazardous reagents like triethylsilane or halogenated solvents.

Limitations:

  • Requires specialized equipment for high-pressure CO handling.

  • Gold catalysts entail higher upfront costs despite recyclability.

Microwave-Assisted N-Formylation Using 2-Formyl-1,3-dimethylimidazolium Iodide

Reagent Design and Chemoselectivity

This approach employs 2-formyl-1,3-dimethylimidazolium iodide as a formyl donor, leveraging microwave irradiation to accelerate the reaction. The ionic liquid reagent enhances electrophilicity at the formyl carbon, enabling rapid N-formylation of 4-amino-1-benzylpiperidine without metal catalysts:

4-Amino-1-benzylpiperidine+2-Formyl-1,3-dimethylimidazolium iodideMW, 80–120°CThis compound\text{4-Amino-1-benzylpiperidine} + \text{2-Formyl-1,3-dimethylimidazolium iodide} \xrightarrow{\text{MW, 80–120°C}} \text{this compound}

Optimization and Scope

Reactions are conducted in solvent-free conditions or with dichloromethane, irradiated at 80–120°C for 10–30 minutes. Yields range from 53% to 96%, depending on steric hindrance and amine basicity. Sterically demanding substrates require higher temperatures (120°C) but retain excellent functional group tolerance.

Advantages:

  • Rapid Synthesis : Completion within 30 minutes versus hours in conventional methods.

  • Broad Substrate Compatibility : Effective for aliphatic, aromatic, and heterocyclic amines.

Traditional Acid-Catalyzed Formylation

Classical Approaches and Drawbacks

Early routes utilized formic acid or its derivatives (e.g., formic acetic anhydride) with acid catalysts like sulfuric acid. These methods suffer from prolonged reaction times (10–24 hours) and side reactions such as over-alkylation or decomposition:

4-Amino-1-benzylpiperidine+HCO2HH2SO4,ΔThis compound\text{4-Amino-1-benzylpiperidine} + \text{HCO}2\text{H} \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{this compound}

Modern Revisions

Recent refinements replace corrosive acids with milder agents like Amberlyst-15 or polymer-supported sulfonic acids, reducing reaction times to 6–8 hours. However, yields remain moderate (60–75%) due to competing hydrolysis and byproduct formation.

Advantages:

  • Low Cost : Readily available reagents and equipment.

  • Familiarity : Well-established in academic laboratories.

Limitations:

  • Poor atom economy and environmental impact from acidic waste.

  • Limited suitability for electron-deficient amines.

Comparative Analysis of Synthetic Methods

Parameter CO-Mediated Microwave Traditional
Yield 90–95%53–96%60–75%
Reaction Time 2–4 hours10–30 minutes6–24 hours
Temperature 100–120°C80–120°C80–100°C
Catalyst Au-basedNone (ionic liquid)H2_2SO4_4/Amberlyst
Pressure 0.3–1 MPaAmbientAmbient
Scalability IndustrialLab-scaleLab-scale
Environmental Impact LowModerateHigh

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